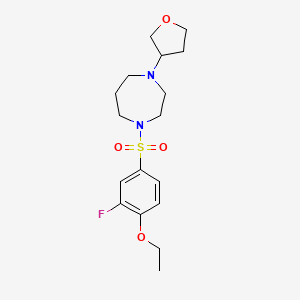

1-(4-Ethoxy-3-fluorobenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane

Description

This compound belongs to the 1,4-diazepane class, characterized by a seven-membered ring containing two nitrogen atoms. Its structure features a 4-ethoxy-3-fluorobenzenesulfonyl group at position 1 and an oxolan-3-yl (tetrahydrofuran-3-yl) group at position 2.

Properties

IUPAC Name |

1-(4-ethoxy-3-fluorophenyl)sulfonyl-4-(oxolan-3-yl)-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25FN2O4S/c1-2-24-17-5-4-15(12-16(17)18)25(21,22)20-8-3-7-19(9-10-20)14-6-11-23-13-14/h4-5,12,14H,2-3,6-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZSXRTBERLICSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCOC3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxy-3-fluorobenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane typically involves multi-step organic reactions. A common approach might include:

Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate diamine precursors.

Introduction of the Ethoxy Group: This step may involve the ethylation of a hydroxy precursor using ethyl iodide or ethyl bromide under basic conditions.

Attachment of the Oxolan-3-yl Group: This step may involve the reaction of the diazepane with an oxolan-3-yl halide under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxy-3-fluorobenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical studies.

Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.

Industry: Use in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxy-3-fluorobenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorobenzenesulfonyl group could enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs in the 1,4-Diazepane Family

1-(Oxane-4-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane (BK87972)

- Structure : Replaces the benzenesulfonyl group with an oxane-4-carbonyl moiety.

- Molecular Formula : C₁₅H₂₆N₂O₃ (MW: 282.38) vs. the target compound’s estimated formula C₁₆H₂₂FN₂O₄S (MW: ~357.42).

- The 4-ethoxy-3-fluoro substituent introduces steric bulk and electron-withdrawing effects, which may improve metabolic stability relative to BK87972’s simpler oxane group .

1-(3-Fluorobenzoyl)-4-(oxolan-3-yl)-1,4-diazepane

- Structure : Features a 3-fluorobenzoyl group instead of the sulfonyl-linked benzene ring.

- Key Differences :

N-(4-(4-(3-Cyanophenyl)-1,4-diazepan-1-yl)butyl)-4-(thiophen-3-yl)benzamide (9a)

- Structure: Incorporates a 3-cyanophenyl group on the diazepane ring and a thiophene-containing benzamide side chain.

- Key Differences: The cyano group provides strong electron-withdrawing effects, which may enhance binding to electron-rich receptors (e.g., dopamine D₃) compared to the target compound’s ethoxy-fluoro-sulfonyl group.

Physicochemical and Pharmacokinetic Properties

Biological Activity

1-(4-Ethoxy-3-fluorobenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.

Chemical Structure and Properties

The compound is characterized by a diazepane ring substituted with an ethoxy and a fluorobenzenesulfonyl group. Its molecular formula is C₁₄H₁₈FNO₃S, and it has a molecular weight of approximately 299.36 g/mol. The presence of the oxolan (tetrahydrofuran) moiety contributes to its structural diversity, influencing its biological activity.

Research indicates that compounds similar to 1-(4-Ethoxy-3-fluorobenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane may exert their effects through several mechanisms:

- Enzyme Inhibition : Compounds in this class have shown potential as inhibitors of phosphodiesterase (PDE) enzymes, which are crucial in regulating intracellular signaling pathways related to inflammation and cellular proliferation .

- Receptor Modulation : The structural modifications in the compound may enhance its affinity for specific receptors, potentially impacting neurotransmitter systems and inflammatory responses.

Antiinflammatory Effects

A notable study demonstrated that compounds with similar structures possess anti-inflammatory properties. For instance, benzodiazepine derivatives have been shown to inhibit eosinophilic infiltration in sensitized animal models, suggesting a potential application in treating allergic conditions .

Anticancer Properties

The compound's ability to modulate enzyme activity may also extend to anticancer applications. Research has indicated that related compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Case Studies

- Eosinophilic Infiltration Study : In a study involving sensitized Brown-Norway rats, a derivative of the compound exhibited significant inhibition of eosinophilic infiltration at doses as low as 5.1 mg/kg p.o., highlighting its potential therapeutic application in allergic diseases .

- Cholesterol Absorption Inhibition : Another investigation into structurally related compounds revealed their effectiveness in reducing intestinal cholesterol absorption, which could be beneficial in managing hyperlipidemia and related cardiovascular conditions .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈FNO₃S |

| Molecular Weight | 299.36 g/mol |

| CAS Number | 2228736-02-3 |

| Antiinflammatory Efficacy | Inhibition of eosinophils |

| Anticancer Activity | Modulation of cancer pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.